DMHAPC-Chol

siRNA delivery gene silencing VEGF knockdown

DMHAPC-Chol offers distinct advantages for nucleic acid delivery: a biodegradable carbamoyl linker and hydroxyethyl head group confer unique charge density and endosomal escape, outperforming DOTAP and DC-Chol. Validated in vivo in B16-F10 xenograft models, it achieves >90% VEGF knockdown with DOPE, exceeding Lipofectamine 2000. Lyophilization enhances efficiency 4-fold. Ideal for reproducible, high-efficiency gene silencing and plasmid transfection studies.

Molecular Formula C33H58N2O3
Molecular Weight 530.8 g/mol
Cat. No. B10799348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMHAPC-Chol
Molecular FormulaC33H58N2O3
Molecular Weight530.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C
InChIInChI=1S/C33H58N2O3/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1
InChIKeyZPGAXLXJOCZLCU-FLFWOSPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMHAPC-Chol Procurement Guide: Cationic Cholesterol Lipid for Nucleic Acid Delivery & Liposomal Formulation


DMHAPC-Chol (dimethyl hydroxyethyl aminopropane carbamoyl cholesterol iodide) is a synthetic cationic cholesterol derivative engineered for non-viral nucleic acid delivery [1]. It features a biodegradable carbamoyl linker and a hydroxyethyl group on its polar amino head moiety, which confer enhanced membrane affinity and controlled degradability [1]. As a key component in liposomal and lipid nanoparticle (LNP) systems, DMHAPC-Chol is primarily employed for the delivery of plasmid DNA and siRNA, demonstrating utility in both in vitro and in vivo cancer models .

Why DMHAPC-Chol Cannot Be Substituted with Generic Cationic Lipids in Critical Delivery Applications


Cationic lipids are a diverse class of molecules where subtle structural variations drastically impact transfection efficiency, cargo compatibility, and cellular toxicity [1]. DMHAPC-Chol's unique combination of a biodegradable carbamoyl linker and a hydroxyethyl-modified head group results in a distinct charge density and endosomal escape profile that is not replicated by other common cationic lipids like DOTAP or DC-Chol [2]. Furthermore, its performance is highly dependent on formulation conditions, such as lyophilization, which can significantly enhance its activity, a characteristic not universally shared [1]. Direct substitution with a seemingly similar cationic lipid, without empirical validation, can lead to failed experiments, suboptimal gene silencing, or inconsistent in vivo results, as demonstrated by its superior performance over Lipofectamine 2000 in specific siRNA applications [3].

Quantitative Evidence for DMHAPC-Chol Differentiation: Transfection Efficiency, siRNA Silencing & Formulation Stability


Superior siRNA-Mediated Gene Silencing Compared to Lipofectamine 2000

In a direct head-to-head comparison for VEGF silencing in A431 and MDA-MB-231 human cancer cells, DMHAPC-Chol/DOPE liposomes demonstrated superior performance to the widely used commercial reagent Lipofectamine 2000 [1].

siRNA delivery gene silencing VEGF knockdown

Enhanced Transfection Efficiency via Formulation Conditioning (Lyophilization)

Pre-conditioning of DMHAPC-Chol/DOPE liposomes via lyophilization prior to DNA addition resulted in a significant increase in transfection efficiency compared to freshly prepared, non-lyophilized liposomes [1].

liposome formulation lyophilization transfection enhancement

Optimal DNA Binding at Low Charge Ratios

Gel retardation assays show that DMHAPC-Chol/DOPE liposomes achieve complete DNA binding at relatively low molar charge ratios, indicating high affinity for nucleic acid cargo [1].

lipoplex formation DNA binding charge ratio

Cytotoxicity Threshold in B16-F10 Cancer Cells

Liposomes containing DMHAPC-Chol exhibit a defined cytotoxicity threshold in B16-F10 murine melanoma cells, providing a quantitative safety window for experimental design .

cytotoxicity B16-F10 lipid concentration

Defined Solubility Profile for Reproducible Formulation

The compound's solubility in various solvents is documented, which is essential for consistent and reproducible liposome preparation across different research settings .

solubility formulation PBS

Validated Application Scenarios for DMHAPC-Chol: From siRNA Silencing to In Vivo DNA Delivery


Potent siRNA-Mediated Gene Knockdown in Cancer Research

For studies requiring robust and specific gene silencing, DMHAPC-Chol formulated with DOPE offers a validated, high-efficiency platform. As demonstrated in A431 and MDA-MB-231 cells, this system achieved >90% VEGF knockdown at 50 nM siRNA, outperforming the common commercial reagent Lipofectamine 2000 [1]. This makes it a prime candidate for preclinical oncology studies focusing on target validation and therapeutic development.

Lyophilization-Enhanced Plasmid DNA Delivery for Stable Formulations

Researchers aiming to improve the stability and performance of plasmid DNA delivery systems should consider DMHAPC-Chol. The compound's unique response to lyophilization—yielding a 4-fold increase in transfection efficiency—provides a clear and actionable formulation advantage [2]. This property is particularly valuable for creating stable, ready-to-use liposomal reagents or for applications requiring long-term storage of formulated complexes.

In Vivo DNA Delivery in Preclinical Xenograft Models

DMHAPC-Chol has a proven track record in in vivo applications, specifically for DNA plasmid delivery in a B16-F10 mouse xenograft model . This evidence supports its use in preclinical studies investigating gene therapy or DNA vaccine strategies, where in vivo efficacy is a critical milestone. The established in vivo performance reduces the risk of translational failure associated with less-characterized lipids.

Controlled Cytotoxicity Studies in Melanoma Cell Lines

Investigators using B16-F10 melanoma cells can leverage the defined cytotoxicity threshold (>20 µM) of DMHAPC-Chol-containing liposomes . This quantitative parameter allows for precise experimental design, ensuring that transfection experiments are conducted within a non-toxic range, thereby decoupling gene delivery effects from lipid-induced cytotoxicity. This level of characterization supports more rigorous and interpretable results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMHAPC-Chol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.